MS9449

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

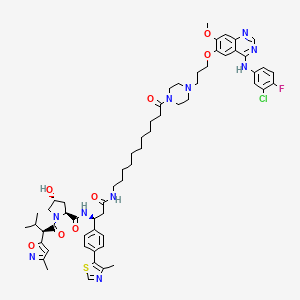

Formule moléculaire |

C60H76ClFN10O8S |

|---|---|

Poids moléculaire |

1151.8 g/mol |

Nom IUPAC |

(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C60H76ClFN10O8S/c1-38(2)56(53-29-39(3)69-80-53)60(77)72-35-44(73)31-50(72)59(76)68-48(41-16-18-42(19-17-41)57-40(4)66-37-81-57)34-54(74)63-22-13-11-9-7-6-8-10-12-15-55(75)71-26-24-70(25-27-71)23-14-28-79-52-32-45-49(33-51(52)78-5)64-36-65-58(45)67-43-20-21-47(62)46(61)30-43/h16-21,29-30,32-33,36-38,44,48,50,56,73H,6-15,22-28,31,34-35H2,1-5H3,(H,63,74)(H,68,76)(H,64,65,67)/t44-,48+,50+,56-/m1/s1 |

Clé InChI |

VDUPETHSNLCFNB-HHHFUCLFSA-N |

SMILES isomérique |

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)NCCCCCCCCCCC(=O)N3CCN(CC3)CCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)C7=CC=C(C=C7)C8=C(N=CS8)C)O |

SMILES canonique |

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NCCCCCCCCCCC(=O)N3CCN(CC3)CCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)C7=CC=C(C=C7)C8=C(N=CS8)C)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Tricyclodecan-9-yl-Xanthogenate (D609)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

Tricyclodecan-9-yl-xanthogenate, commonly referred to as D609, is a synthetic, tricyclic compound featuring a xanthate group.[1][2] Initially investigated for its antiviral properties, D609 has since been identified as a potent modulator of lipid signaling pathways, exhibiting a wide range of pharmacological activities.[3] Its therapeutic potential is underscored by its anti-tumor, anti-proliferative, anti-inflammatory, antioxidant, and neuroprotective effects.[4][5]

The primary mechanism of action of D609 is the competitive inhibition of two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS).[3][4] This dual inhibition alters the cellular balance of critical second messengers, namely diacylglycerol (DAG) and ceramide, thereby influencing a multitude of cellular processes including cell cycle regulation, proliferation, and apoptosis.[6][7]

Physicochemical Properties and Synthesis

D609 is a xanthate derivative with a complex stereochemistry, comprising eight possible stereoisomers and their corresponding enantiomers due to three asymmetric centers.[1][5] The biological efficacy of D609 can vary between its different isomers.[1][2] While detailed synthetic procedures for specific isomers are proprietary, the general synthesis of xanthates involves the reaction of an alcohol with carbon disulfide in the presence of a base. In the case of D609, the precursor alcohol is tricyclodecan-9-ol.[3] Prodrugs of D609 have also been developed to enhance its chemical stability and biological activity.[8]

Table 1: Summary of Key Properties of D609

| Property | Value/Description | Reference(s) |

| Molecular Formula | C11H16OS2 | [4] |

| Primary Targets | Phosphatidylcholine-specific phospholipase C (PC-PLC), Sphingomyelin synthase (SMS) | [3][4] |

| IC50 (PC-PLC) | 94 µM | [8] |

| Half-life in solution (24°C) | 19 minutes | [8] |

| Key Pharmacological Effects | Antiviral, Anti-tumor, Anti-inflammatory, Antioxidant, Neuroprotective | [1][4][5] |

Mechanism of Action and Signaling Pathways

The pharmacological effects of D609 are primarily attributed to its ability to competitively inhibit PC-PLC and SMS.[3]

-

Inhibition of PC-PLC: PC-PLC is an enzyme that hydrolyzes phosphatidylcholine (PC) to generate phosphocholine (B91661) and diacylglycerol (DAG).[6] By inhibiting PC-PLC, D609 reduces the production of DAG, a critical second messenger involved in activating protein kinase C (PKC) and other signaling pathways that promote cell proliferation.[6][7] The enzymatic activity of PC-PLC is dependent on Zn2+, and it has been suggested that D609 may chelate this ion, contributing to its inhibitory effect.[7]

-

Inhibition of SMS: Sphingomyelin synthase (SMS) catalyzes the transfer of a phosphocholine headgroup from PC to ceramide, forming sphingomyelin (SM) and DAG.[1] D609 inhibits both major isoforms of SMS, SMS1 and SMS2.[1][2] This inhibition leads to an accumulation of ceramide, a pro-apoptotic lipid second messenger that can induce cell cycle arrest and apoptosis.[1][9]

The dual inhibition of PC-PLC and SMS by D609 results in a significant shift in the cellular balance of DAG and ceramide, tipping the scales away from pro-proliferative and towards anti-proliferative and pro-apoptotic signaling.

Figure 1. Mechanism of action of D609, illustrating the inhibition of PC-PLC and SMS.

Experimental Protocols

Measurement of PC-PLC Activity using the Amplex® Red Assay

This is a widely used, indirect fluorescence-based assay to measure PC-PLC activity.[3]

Principle: The assay relies on a series of coupled enzymatic reactions. PC-PLC hydrolyzes its substrate, phosphatidylcholine (PC), to yield phosphocholine and diacylglycerol. Subsequently, alkaline phosphatase hydrolyzes phosphocholine to choline (B1196258). Choline is then oxidized by choline oxidase, producing betaine (B1666868) and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to generate the highly fluorescent product, resorufin, which can be quantified spectrophotometrically.[3]

Materials:

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Alkaline phosphatase

-

Phosphatidylcholine (PC) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Cell lysates or purified PC-PLC

-

D609 (or other inhibitors)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Amplex® Red reagent in DMSO.

-

Prepare stock solutions of HRP, choline oxidase, and alkaline phosphatase in assay buffer.

-

Prepare a stock solution of the PC substrate. Sonication may be required to create a uniform suspension.

-

Prepare a working solution containing Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase in assay buffer. Protect from light.

-

-

Sample Preparation:

-

Prepare cell lysates containing PC-PLC or use a purified enzyme solution.

-

Prepare serial dilutions of D609 or other test compounds.

-

-

Assay Protocol:

-

Add a small volume of the enzyme sample (cell lysate or purified PC-PLC) to the wells of the microplate.

-

Add the desired concentration of D609 or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the PC substrate to all wells.

-

Immediately add the Amplex® Red working solution to all wells.

-

Incubate the plate at the desired temperature, protected from light.

-

Measure the fluorescence at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from all readings.

-

Plot the fluorescence intensity against time to determine the reaction rate.

-

Calculate the percent inhibition for each concentration of D609.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Figure 2. Experimental workflow for the Amplex® Red assay to measure PC-PLC activity.

Applications in Drug Development

The diverse pharmacological activities of D609 make it a valuable tool for research and a potential lead compound for drug development in several therapeutic areas:

-

Oncology: By promoting ceramide accumulation and inhibiting pro-proliferative DAG signaling, D609 exhibits anti-tumor and anti-proliferative effects.[1][2] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][9]

-

Neurodegenerative Diseases: D609 has demonstrated neuroprotective properties, partly through its antioxidant effects and its ability to modulate lipid signaling pathways implicated in neuronal cell death.[1][5] It has been studied in the context of Alzheimer's disease for its potential to reduce amyloid-β-induced toxicity.[5][7]

-

Inflammatory Diseases: D609 possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2][10]

-

Virology: D609 was initially developed as an antiviral agent and has shown efficacy against a broad spectrum of both RNA and DNA viruses.[5][8] A pure enantiomeric isomer of D609, known as LMV-601, has been investigated for its potential in treating high-risk Human Papillomavirus (HPV) infections.[1][5]

Table 2: Summary of D609's Therapeutic Potential

| Therapeutic Area | Rationale | Key Findings | Reference(s) |

| Oncology | Induction of ceramide-mediated apoptosis and cell cycle arrest; Inhibition of pro-proliferative signaling. | Demonstrated anti-proliferative effects in various cancer cell lines. | [1][2][9] |

| Neurodegenerative Diseases | Antioxidant properties; Modulation of lipid signaling in neurons. | Reduces amyloid-β-induced toxicity. | [5][7] |

| Inflammatory Diseases | Inhibition of pro-inflammatory mediators. | Reduces the release of inflammatory cytokines. | [2][10] |

| Virology | Broad-spectrum antiviral activity. | Effective against both RNA and DNA viruses; an isomer is being investigated for HPV treatment. | [1][5][8] |

Conclusion

Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted compound with significant potential in both basic research and clinical applications. Its well-defined mechanism of action, centered on the inhibition of PC-PLC and SMS, provides a clear basis for its diverse pharmacological effects. This guide offers a comprehensive overview of the current knowledge on D609, providing researchers and drug development professionals with the foundational information needed to explore its therapeutic potential further. The detailed experimental protocol for a key assay and the structured presentation of its properties and applications are intended to facilitate future investigations into this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (D609) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Xanthate D609: A Technical Guide to its Discovery, Mechanism, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound O-tricyclo[5.2.1.02,6]decan-9-yl dithiocarbonate, commonly known as D609, is a synthetic, tricyclic molecule that has garnered significant interest in the scientific community for its diverse pharmacological activities. Initially investigated for its antiviral properties, subsequent research has revealed its potent inhibitory effects on key enzymes involved in lipid signaling pathways, establishing it as a valuable tool in cell biology and a potential therapeutic agent. D609 primarily functions as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS), leading to profound alterations in cellular signaling cascades. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted mechanism of action of D609. It presents a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of the affected signaling pathways to facilitate further research and drug development endeavors.

Discovery and History

D609, a xanthate derivative, was first synthesized decades before its biological significance was fully understood. The initial biological investigations into D609 began in 1984, more than fifty years after its first chemical synthesis, and focused on its potential as a broad-spectrum antiviral agent.[1][2] These early studies laid the groundwork for future exploration into its mechanism of action.

Over the subsequent years, the scope of D609 research expanded significantly, revealing a wide array of biological activities, including anti-tumoral, anti-inflammatory, neuroprotective, and anti-apoptotic effects.[3][4] A pivotal breakthrough in understanding its mode of action was the discovery of its ability to competitively inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).[2] Later research also identified sphingomyelin synthase (SMS) as another primary target of D609, further elucidating the biochemical basis for its diverse pharmacological profile.[3]

Mechanism of Action

The pharmacological effects of D609 are predominantly attributed to its competitive inhibition of two crucial enzymes in lipid metabolism:

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC): D609 acts as a competitive inhibitor of PC-PLC, an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphocholine (B91661) and diacylglycerol (DAG).[2] DAG is a critical second messenger that activates a variety of downstream signaling proteins, including protein kinase C (PKC), which is involved in cell proliferation, differentiation, and apoptosis. By inhibiting PC-PLC, D609 reduces the cellular levels of DAG.

-

Sphingomyelin Synthase (SMS): D609 also inhibits sphingomyelin synthase, the enzyme responsible for the transfer of a phosphocholine headgroup from PC to ceramide, thereby synthesizing sphingomyelin (SM) and also producing DAG.[3] The inhibition of SMS leads to an accumulation of its substrate, ceramide. Ceramide is another important lipid second messenger that is known to mediate antiproliferative and pro-apoptotic signals.

The dual inhibition of PC-PLC and SMS by D609 results in a significant shift in the cellular balance of key lipid second messengers: a decrease in DAG and an increase in ceramide. This alteration is central to the compound's wide-ranging biological activities.

Quantitative Data

The inhibitory activity of D609 has been quantified in various studies. The following tables summarize key quantitative data for its effects on its primary targets and its broader biological activities.

| Parameter | Enzyme/Process | Value | Cell Line/System | Reference |

| Ki | PC-PLC | 6.4 µM | Bacillus cereus | [2] |

| IC50 | PC-PLC Inhibition | 33.4 µg/mL | A431-AD Squamous Carcinoma | [5] |

| IC50 | PC-PLC Inhibition | ~50 µg/mL | HaCaT Keratinocytes | [5] |

| - | Ceramide Levels | Significant Increase | BV-2 Microglia | [1] |

Table 1: Inhibitory Constants and Effective Concentrations of D609.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to characterize the activity of D609.

Synthesis of Tricyclodecan-9-yl-xanthogenate (D609)

The synthesis of D609 involves the reaction of the corresponding alcohol with carbon disulfide in the presence of a base.[2]

Materials:

-

Tricyclo[5.2.1.02,6]decan-9-ol

-

Carbon disulfide (CS2)

-

Potassium hydroxide (B78521) (KOH) or other suitable base

-

Anhydrous diethyl ether or other suitable solvent

Procedure:

-

Dissolve Tricyclo[5.2.1.02,6]decan-9-ol in anhydrous diethyl ether.

-

Add powdered potassium hydroxide to the solution and stir vigorously.

-

Slowly add carbon disulfide to the reaction mixture at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove any excess base.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield D609.

PC-PLC Enzyme Activity Assay (Amplex Red Method)

This is a widely used, indirect fluorescence-based assay to measure PC-PLC activity.[4]

Principle: The assay involves a series of enzymatic reactions. First, PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline (B1196258). Choline is subsequently oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase, H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent product, resorufin.

Materials:

-

Amplex Red PC-PLC Assay Kit (contains Amplex Red reagent, horseradish peroxidase, choline oxidase, alkaline phosphatase, and a phosphatidylcholine substrate)

-

D609

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Ex/Em ≈ 570/585 nm)

-

Cell lysates or purified PC-PLC enzyme

Procedure:

-

Prepare a stock solution of D609 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of D609 in the assay buffer provided in the kit.

-

Add the cell lysate or purified enzyme to the wells of the microplate.

-

Add the D609 dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the reaction mixture containing the PC substrate, Amplex Red, and the coupled enzymes.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of PC-PLC inhibition for each D609 concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of D609 on cell proliferation and viability.[6][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A431, HaCaT)

-

96-well cell culture plate

-

Complete cell culture medium

-

D609

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of D609 in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the D609 dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of D609 on the distribution of cells in different phases of the cell cycle.[8]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

D609

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695) (for fixation)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with D609 or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by D609 and a typical experimental workflow.

Caption: D609 inhibits PC-PLC and SMS, altering lipid second messenger levels.

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

D609 has a rich history, evolving from an antiviral candidate to a widely used pharmacological tool for investigating lipid signaling. Its well-characterized dual mechanism of action, centered on the inhibition of PC-PLC and SMS, provides a clear rationale for its diverse biological effects. The resulting decrease in DAG and increase in ceramide levels modulate numerous cellular processes, including proliferation, apoptosis, and inflammation. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, facilitating further exploration of D609's therapeutic potential and its utility in dissecting complex cellular signaling networks.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jsjmsw.com [jsjmsw.com]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Monobasic Sodium Phosphate (DB09449)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of monobasic sodium phosphate (B84403). It includes a summary of its chemical and physical characteristics, its role in cellular signaling, and detailed experimental protocols for its common laboratory applications.

Chemical Structure and Properties

Monobasic sodium phosphate, also known as sodium dihydrogen phosphate, is an inorganic compound with the chemical formula NaH₂PO₄. It is a sodium salt of phosphoric acid and is available in anhydrous and hydrated forms (monohydrate and dihydrate).[1] It is widely used in various fields, including the food industry, agriculture, and pharmaceuticals.[2] In pharmaceutical formulations, it serves as a buffering agent, a sequestrant, and therapeutically as a saline laxative.[3]

Chemical Structure

The chemical structure of monobasic sodium phosphate consists of a sodium cation (Na⁺) and a dihydrogen phosphate anion (H₂PO₄⁻).

Physicochemical Properties

A summary of the key physicochemical properties of monobasic sodium phosphate is presented in Table 1.

Table 1: Physicochemical Properties of Monobasic Sodium Phosphate

| Property | Value | References |

| Chemical Formula | NaH₂PO₄ (anhydrous) | [1] |

| NaH₂PO₄·H₂O (monohydrate) | [4] | |

| NaH₂PO₄·2H₂O (dihydrate) | ||

| Molecular Weight | 119.98 g/mol (anhydrous) | [4] |

| 137.99 g/mol (monohydrate) | [4][5] | |

| Appearance | White powder or crystals | [1] |

| Density | 2.36 g/cm³ (anhydrous) | [1] |

| Solubility in water | 59.90 g/100 mL (0°C) | [1] |

| Freely soluble | [3] | |

| pKa | 7.21 (20 °C) | [5] |

| pH of 1:100 solution | 4.1 - 4.7 | [3] |

| pH of 5% solution | 4.1 - 4.5 (25°C) | [6] |

Biological Activity and Signaling Pathways

While the primary therapeutic action of monobasic sodium phosphate as a laxative is osmotic, the phosphate ion itself is a crucial signaling molecule in various cellular processes.[4][7] Extracellular inorganic phosphate (Pi) can modulate cellular functions by activating specific signaling cascades.[7]

Elevated extracellular phosphate levels have been shown to activate the Raf/MEK/ERK (MAPK) and Akt signaling pathways.[7][8] This process is believed to be initiated by the sensing of extracellular Pi by type III sodium-phosphate cotransporters, PiT-1 and PiT-2.[7][9] The signal transduction may also involve the Fibroblast Growth Factor Receptor (FGFR).[8] The activation of these pathways can lead to changes in gene expression that regulate processes such as cell proliferation and matrix regulation.[1]

Below is a diagram illustrating the proposed signaling pathway initiated by elevated extracellular phosphate.

References

- 1. An integrated understanding of the physiological response to elevated extracellular phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specifications, Uses, SDS of Sodium Phosphate Monobasic Manufacturers [kingofchemicals.com]

- 4. 磷酸钠 一元 一水合物 ACS reagent, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sodium Phosphate, Monobasic [sigmaaldrich.com]

- 6. media.laballey.com [media.laballey.com]

- 7. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Both FGF23 and extracellular phosphate activate Raf/MEK/ERK pathway via FGF receptors in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphate (Pi)-regulated heterodimerization of the high-affinity sodium-dependent Pi transporters PiT1/Slc20a1 and PiT2/Slc20a2 underlies extracellular Pi sensing independently of Pi uptake - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of D609: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, quantitative effects, and experimental methodologies related to the compound Tricyclodecan-9-yl-xanthogenate (D609).

Introduction

Tricyclodecan-9-yl-xanthogenate, commonly known as D609, is a potent synthetic compound recognized for its diverse pharmacological activities. Initially investigated for its antiviral properties, the scope of D609 research has expanded significantly to encompass its roles in oncology, immunology, and neurobiology. This technical guide provides a comprehensive overview of the biological activity of D609, with a focus on its core mechanisms of action, quantitative data on its various effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of this multifaceted compound.

Core Mechanisms of Action

The primary biological activities of D609 are attributed to its competitive inhibition of two key enzymes involved in lipid signaling: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Sphingomyelin (B164518) Synthase (SMS).[1]

1. Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC):

D609 acts as a competitive inhibitor of PC-PLC, an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into two second messengers: diacylglycerol (DAG) and phosphocholine (B91661).[1][2] By blocking this conversion, D609 effectively reduces the intracellular levels of DAG, a critical signaling molecule involved in the activation of Protein Kinase C (PKC) and other downstream pathways that regulate cell proliferation, differentiation, and survival.[1][3] The inhibitory constant (Ki) of D609 for PC-PLC has been reported to be 6.4 µM.[2]

2. Inhibition of Sphingomyelin Synthase (SMS):

D609 also inhibits the activity of sphingomyelin synthase (SMS), an enzyme that transfers the phosphocholine headgroup from phosphatidylcholine to ceramide, thereby synthesizing sphingomyelin and diacylglycerol.[1][3] Inhibition of SMS by D609 leads to an accumulation of the pro-apoptotic lipid second messenger, ceramide, while further contributing to the reduction of DAG levels.[4][5][6][7] The elevation of intracellular ceramide is a key mechanism underlying the anti-proliferative and pro-apoptotic effects of D609 in various cell types.[5][6]

3. Antioxidant Activity:

Beyond its enzymatic inhibition, D609 exhibits antioxidant properties.[1] This activity is attributed to its xanthate group, which can be oxidized to a disulfide. This disulfide is a substrate for glutathione (B108866) reductase, allowing for the regeneration of D609 and mimicking the antioxidant function of glutathione.[1]

Quantitative Data on Biological Activities

The multifaceted nature of D609 is reflected in its wide range of biological effects, which have been quantified in numerous studies. The following tables summarize key quantitative data related to the inhibitory and cytotoxic effects of D609.

Table 1: Inhibitory Constants (Ki) of D609

| Target Enzyme | Substrate | Ki Value (µM) | Reference |

| Phosphatidylcholine-Specific Phospholipase C | Phosphatidylcholine | 6.4 | [2] |

| Phosphatidylcholine-Specific Phospholipase C | p-Nitrophenylphosphorylcholine | 8.8 | [2] |

Table 2: Antiviral Activity of D609

| Virus | Effect | Concentration (µM) | Reference |

| Herpes Simplex Virus type 1 (HSV-1) | Reduction in virus production begins | > 3.8 | [8] |

| Herpes Simplex Virus type 1 (HSV-1) | Complete inhibition of virus production | 75.2 | [8] |

| Herpes Simplex Virus type 1 (HSV-1) | Inhibition of viral protein phosphorylation | 18.4 - 37.6 | [8] |

| Respiratory Syncytial (RS) virus | Inhibition of virus growth in HEp-2 cells | Not specified | [9] |

Table 3: Antiproliferative and Cytotoxic Effects of D609 (IC50 Values)

| Cell Line | Cell Type | Effect | IC50 Value (µM) | Reference |

| Jurkat | Human T-cell leukemia | Induction of apoptosis | Not specified | [4] |

| BV-2 | Mouse microglial cells | Inhibition of proliferation | ~100 | [5] |

| 3T3-L1 | Mouse adipocytes | Attenuation of GLUT4 downregulation | 0.1 - 0.2 | [10] |

| OVCAR3 | Human ovarian cancer | Inhibition of proliferation | Not specified | [11] |

| HUVEC | Human umbilical vein endothelial cells | Inhibition of oxLDL-induced PC-PLC activation | ~2.5-10 µg/mL | [12] |

| Chick blastodisc cells | Embryonic cells | Decrease in cell viability | ~40 µg/mL | [13] |

Signaling Pathways Modulated by D609

D609's primary effects on PC-PLC and SMS initiate a cascade of changes in downstream signaling pathways, ultimately leading to its observed biological activities.

1. The PC-PLC/DAG/PKC Pathway:

By inhibiting PC-PLC, D609 reduces the production of DAG. This, in turn, prevents the activation of conventional and novel isoforms of Protein Kinase C (PKC), which are key regulators of cell growth, proliferation, and gene expression.

Caption: D609 inhibits PC-PLC, reducing DAG and subsequent PKC activation.

2. The SMS/Ceramide Apoptosis Pathway:

D609's inhibition of Sphingomyelin Synthase (SMS) leads to the accumulation of ceramide, a pro-apoptotic lipid. Elevated ceramide levels can activate various downstream effectors, including protein phosphatases and caspases, ultimately leading to programmed cell death.

Caption: D609 inhibits SMS, leading to ceramide accumulation and apoptosis.

3. Regulation of MAPK Pathways (ERK and JNK):

D609 has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways. D609 can decrease the phosphorylation of ERK, which is often associated with cell proliferation.[14] Conversely, the accumulation of ceramide induced by D609 can lead to the activation of the JNK pathway, which is involved in stress responses and apoptosis.

Caption: D609's dual inhibition alters MAPK signaling, reducing proliferation and promoting apoptosis.

4. Inhibition of the NF-κB Pathway:

D609 has been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and immune responses.[12] This inhibition is thought to be a downstream consequence of the altered lipid signaling environment, particularly the reduction in DAG and subsequent PKC activation, which are often upstream of NF-κB activation.

Caption: D609 inhibits the NF-κB pathway, reducing inflammatory gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of D609.

1. PC-PLC Activity Assay (Amplex® Red Assay)

This is a widely used, sensitive, and continuous fluorescence-based assay to measure PC-PLC activity.[11][15]

-

Principle: The assay is an enzyme-coupled reaction. PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline (B1196258). Choline is subsequently oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin. The fluorescence is measured at an excitation of ~530-560 nm and an emission of ~590 nm.

-

Materials:

-

Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and reaction buffer)

-

Phosphatidylcholine (substrate)

-

D609 (inhibitor)

-

Cell lysates or purified PC-PLC enzyme

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a working solution of the Amplex® Red reagent mixture according to the manufacturer's instructions. This typically involves mixing the Amplex® Red reagent, HRP, choline oxidase, and alkaline phosphatase in the provided reaction buffer.

-

Add the phosphatidylcholine substrate to the working solution.

-

Pipette the cell lysates or purified enzyme into the wells of the 96-well plate.

-

For inhibitor studies, pre-incubate the enzyme with various concentrations of D609 for a specified time (e.g., 30 minutes) at room temperature before adding the substrate mixture.

-

Initiate the reaction by adding the Amplex® Red reagent/substrate mixture to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at multiple time points or as an endpoint reading after a specific incubation period (e.g., 30-60 minutes).

-

Calculate PC-PLC activity based on the rate of fluorescence increase, and determine the inhibitory effect of D609 by comparing the activity in the presence and absence of the compound.

-

2. Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

-

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan (B1609692), which is purple. The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a microplate spectrophotometer at a wavelength of ~570 nm.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Cells of interest

-

D609

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of D609 and a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at ~570 nm.

-

Calculate cell viability as a percentage of the control and determine the IC50 value of D609.

-

3. Quantification of Intracellular Ceramide and Diacylglycerol Levels

-

Principle: The levels of these lipid second messengers can be quantified using various techniques, with mass spectrometry-based methods (LC-MS/MS) being the most sensitive and specific. An alternative method for ceramide quantification involves a diacylglycerol (DAG) kinase assay. In this assay, DAG kinase phosphorylates ceramide in the presence of [γ-³²P]ATP to form [³²P]ceramide-1-phosphate, which can then be separated by thin-layer chromatography (TLC) and quantified by autoradiography.

-

General Workflow (LC-MS/MS):

-

Cell Treatment and Lysis: Treat cells with D609 for the desired time. After treatment, wash the cells and lyse them.

-

Lipid Extraction: Perform a lipid extraction from the cell lysates using a method such as the Bligh-Dyer or Folch extraction.

-

Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis. Internal standards for different ceramide and DAG species should be added before extraction for accurate quantification.

-

LC-MS/MS Analysis: Separate the different lipid species using liquid chromatography and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify the levels of individual ceramide and DAG species by comparing their peak areas to those of the internal standards.

-

Conclusion

D609 is a valuable research tool with a well-defined, dual mechanism of action centered on the inhibition of PC-PLC and SMS. This leads to a significant alteration in the cellular balance of the second messengers diacylglycerol and ceramide, impacting a multitude of downstream signaling pathways involved in cell proliferation, apoptosis, inflammation, and viral replication. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of D609 and to explore the intricate roles of the signaling pathways it modulates. Future research will likely continue to uncover new applications for this versatile compound in various disease models.

References

- 1. mdpi.com [mdpi.com]

- 2. The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tricyclodecan-9-yl-xanthogenate D609 triggers ceramide increase and enhances FasL-induced caspase-dependent and -independent cell death in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (D609) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The antiviral xanthate compound D609 inhibits herpes simplex virus type 1 replication and protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral effects of xanthate D609 on the human respiratory syncytial virus growth cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D609 inhibition of phosphatidylcholine-specific phospholipase C attenuates prolonged insulin stimulation-mediated GLUT4 downregulation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of neural progenitor cell proliferation by D609: potential role for ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. texaschildrens.org [texaschildrens.org]

An In-Depth Technical Guide on D609 as a PC-PLC Inhibitor

An in-depth search has revealed no publicly available scientific literature, patents, or clinical trial data for a compound designated MS9449 as a PC-PLC (Phosphatidylcholine-specific Phospholipase C) inhibitor. The identifier "this compound" does not correspond to any known therapeutic agent or research chemical within the public domain targeting PC-PLC.

It is possible that this compound is an internal, proprietary designation for a compound not yet disclosed publicly, a historical code that has been superseded, or a typographical error. Searches for similar numerical designations have identified compounds in clinical development, such as BMS-986449 and agents in trials NCT05519449 and NCT06949449, but none of these are related to PC-PLC inhibition.

Given the absence of information on this compound, this guide will focus on a well-characterized and frequently cited PC-PLC inhibitor, D609 (Tricyclodecan-9-yl-xanthogenate) , to fulfill the user's core requirements for an in-depth technical guide. D609 is a specific and competitive inhibitor of PC-PLC and has been instrumental in elucidating the roles of this enzyme in various cellular processes.

This guide provides a comprehensive overview of D609, a pivotal tool compound for studying the function of PC-PLC. It is intended for researchers, scientists, and drug development professionals.

Introduction to PC-PLC and D609

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphocholine (B91661) and diacylglycerol (DAG).[1] Unlike the more extensively studied phosphoinositide-specific PLCs (PI-PLCs), mammalian PC-PLCs are not yet cloned, and their sequences remain undetermined.[2] Nevertheless, PC-PLC activity has been implicated in a wide array of signaling pathways that govern cell proliferation, differentiation, apoptosis, and inflammation.[1][2]

D609 is a xanthate derivative that acts as a specific and competitive inhibitor of PC-PLC. It has been widely used as a chemical probe to investigate the downstream consequences of PC-PLC inhibition in various cellular and disease models. Beyond its effects on PC-PLC, D609 has also been reported to inhibit sphingomyelin (B164518) synthase (SMS) and possess antioxidant properties.[2]

Quantitative Data on D609 Activity

The following table summarizes the key quantitative parameters related to the inhibitory activity of D609 against PC-PLC.

| Parameter | Value | Cell/Enzyme Source | Reference |

| K_i | 6.4 µM | - |

Note: The available public literature on D609 often focuses on its cellular effects at various concentrations rather than extensive enzymatic kinetic data. The provided K_i value is a key indicator of its potency.

PC-PLC Signaling Pathway

The signaling cascade initiated by PC-PLC activation is critical in cellular regulation. D609 serves as an inhibitor in this pathway.

References

An In-depth Technical Guide on the Role of Sphingomyelin Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sphingomyelin (B164518) synthase (SMS) and the impact of its inhibition, a critical area of research in sphingolipid metabolism and its implications for various disease states. This document details the core aspects of SMS function, the consequences of its inhibition, and methodologies used to study these processes.

Core Concepts: Sphingomyelin and Sphingomyelin Synthase

Sphingomyelin (SM) is a crucial sphingolipid in animal cell membranes, particularly abundant in the myelin sheath surrounding nerve cell axons[1]. It is composed of a phosphocholine (B91661) head group, a sphingosine (B13886) backbone, and a fatty acid[1]. Beyond its structural role, sphingomyelin is a key player in cellular signal transduction[1][2]. The metabolism of sphingomyelin, including its synthesis and degradation, produces bioactive molecules that regulate fundamental cellular processes such as proliferation, differentiation, apoptosis, and inflammation[2][3].

Sphingomyelin synthase (SMS) is the enzyme responsible for the final step in sphingomyelin biosynthesis. It catalyzes the transfer of a phosphocholine head group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG)[1]. In mammals, there are two main isoforms of SMS: SMS1, located primarily in the Golgi apparatus, and SMS2, found at the plasma membrane[4][5]. This distinct subcellular localization suggests they have different physiological roles[5]. The balance between ceramide and sphingomyelin levels, regulated by SMS, is critical for determining cell fate[6].

The Role of MS-209: A Clarification

Initial interest in "MS9449" led to investigations into the closely named compound, MS-209. However, it is important to clarify that MS-209 is not a direct inhibitor of sphingomyelin synthase. Instead, MS-209 is a potent quinoline (B57606) derivative that acts as a multidrug resistance (MDR) reversal agent[7][8]. It functions by directly interacting with P-glycoprotein (P-gp), a transporter protein often overexpressed in cancer cells, and inhibiting its drug efflux activity[7][8][9]. By blocking P-gp, MS-209 increases the intracellular concentration and efficacy of anticancer drugs like docetaxel (B913) in resistant tumors[9][10]. While sphingolipid metabolism can be dysregulated in cancer, the primary mechanism of MS-209 is related to drug transport, not the direct inhibition of sphingomyelin synthase.

Sphingomyelin Synthase Inhibition: Mechanisms and Consequences

Inhibition of sphingomyelin synthase has emerged as a potential therapeutic strategy for a range of diseases, including atherosclerosis, diabetes, and cancer[3][4][11]. The therapeutic rationale stems from the roles of the substrate (ceramide) and the products (sphingomyelin and DAG) of the SMS-catalyzed reaction in various signaling pathways.

-

Ceramide Accumulation: Inhibition of SMS leads to the accumulation of its substrate, ceramide. Ceramide is a well-known pro-apoptotic and anti-proliferative signaling molecule[1][2]. By increasing intracellular ceramide levels, SMS inhibitors can potentially induce apoptosis in cancer cells.

-

Sphingomyelin Depletion: Reduced SMS activity leads to lower levels of sphingomyelin. This can alter the structure and function of cellular membranes, particularly lipid rafts, which are membrane microdomains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction[5].

-

Diacylglycerol (DAG) Reduction: The synthesis of sphingomyelin by SMS also produces DAG, a crucial second messenger that can activate signaling cascades, such as those involving protein kinase C[1]. Inhibition of SMS would consequently reduce this pool of DAG.

Downregulation of SMS2 activity, in particular, has been shown to have protective effects against obesity, atherosclerosis, and diabetes, making SMS2-specific inhibitors attractive drug candidates[4].

Quantitative Data on SMS Inhibitors

Several small molecule inhibitors of sphingomyelin synthase have been identified and characterized. The following table summarizes quantitative data for a notable example.

| Inhibitor | Target(s) | IC50 | Notes | Reference |

| Malabaricone C | SMS1, SMS2 | 3 µM (SMS1), 1.5 µM (SMS2) | Orally active, noncompetitive inhibitor. Reduces body weight gain and improves glucose tolerance in mice. | [12] |

Other studies have focused on identifying novel SMS inhibitors through virtual screening and chemical synthesis, yielding compounds with IC50 values in the micromolar range[11]. For instance, a class of 2-quinolone derivatives has been identified as selective inhibitors of SMS2[5].

Experimental Protocols

1. Sphingomyelin Synthase (SMS) Activity Assay

This protocol is a generalized method for determining SMS activity in cell lysates.

-

Cell Homogenization:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5% sucrose, and protease inhibitors.

-

Centrifuge the homogenate at 5,000 rpm for 10 minutes to pellet nuclei and cellular debris. The resulting supernatant is used for the activity assay.[13]

-

-

Enzymatic Reaction:

-

The reaction mixture contains 50 mM Tris-HCl (pH 7.4), 25 mM KCl, a fluorescently labeled ceramide analog (e.g., C6-NBD-ceramide), and phosphatidylcholine.

-

Initiate the reaction by adding the cell lysate (supernatant).

-

Incubate the mixture at 37°C for 2 hours.[13]

-

-

Lipid Extraction and Analysis:

-

Stop the reaction and extract lipids using a chloroform:methanol (2:1) solution.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Separate the lipids by thin-layer chromatography (TLC) using a mobile phase such as Chloroform:Methanol:NH4OH (14:6:1).

-

Visualize and quantify the fluorescently labeled sphingomyelin product.[13]

-

2. Cellular Sphingomyelin de novo Synthesis Assay

This protocol measures the rate of new sphingomyelin synthesis in cultured cells.

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Treat cells with the SMS inhibitor or vehicle control for a specified period.

-

Add a radiolabeled precursor of sphingolipids, such as [14C]-L-serine, to the culture medium.

-

Incubate the cells for a defined period to allow for the incorporation of the radiolabel into newly synthesized sphingolipids.[14]

-

-

Lipid Extraction and Quantification:

-

After incubation, wash the cells with PBS and harvest.

-

Extract total lipids from the cell pellet.

-

Separate the lipid species using TLC.

-

Quantify the amount of radiolabeled sphingomyelin using a phosphorimager or scintillation counting. A decrease in [14C]-sphingomyelin in inhibitor-treated cells compared to controls indicates inhibition of de novo synthesis.[14]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and experimental procedures related to sphingomyelin synthase and its inhibition.

Caption: Sphingomyelin synthesis pathway and the point of inhibition.

Caption: Consequence of SMS inhibition leading to apoptosis.

Caption: Experimental workflow for SMS activity assay.

References

- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. Inhibitors of the sphingomyelin cycle: Sphingomyelin synthases and sphingomyelinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sphingomyelin synthase family: proteins, diseases, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MS-209, a quinoline-type reversal agent, potentiates antitumor efficacy of docetaxel in multidrug-resistant solid tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of small molecule sphingomyelin synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Tricyclodecan-9-yl-Xanthogenate (D609): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecan-9-yl-xanthogenate, commonly known as D609, is a synthetic, small molecule with a tricyclic core structure and a xanthate functional group. Initially investigated for its antiviral properties, D609 has emerged as a significant tool in cell biology and a potential therapeutic agent due to its multifaceted pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on D609, including its synthesis, physicochemical properties, and mechanism of action. It details key experimental protocols and presents quantitative data in a structured format to support further research and development in oncology, virology, and neurodegenerative diseases.

Core Concepts and Mechanism of Action

D609 primarily exerts its biological effects through the competitive inhibition of two key enzymes involved in lipid signaling: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin (B164518) synthase (SMS).[2][4]

-

Inhibition of PC-PLC: D609 acts as a competitive inhibitor of PC-PLC, an enzyme responsible for hydrolyzing phosphatidylcholine (PC) into diacylglycerol (DAG) and phosphocholine (B91661).[2] DAG is a critical second messenger that activates protein kinase C (PKC) and other signaling proteins involved in cell proliferation, differentiation, and survival. By inhibiting PC-PLC, D609 reduces the cellular levels of DAG, thereby modulating these signaling pathways.[4]

-

Inhibition of SMS: D609 also inhibits sphingomyelin synthase, the enzyme that catalyzes the transfer of a phosphocholine group from PC to ceramide to synthesize sphingomyelin (SM).[2][4] This inhibition leads to an accumulation of ceramide, a bioactive lipid that acts as a second messenger in signaling pathways that promote cell cycle arrest, apoptosis, and cellular senescence.[2][4]

The dual inhibition of PC-PLC and SMS by D609 results in a significant alteration of the cellular lipid profile, tipping the balance from pro-proliferative and anti-apoptotic signals (driven by DAG) towards anti-proliferative and pro-apoptotic signals (driven by ceramide).[2][4] Additionally, D609 has been reported to possess antioxidant properties.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for Tricyclodecan-9-yl-Xanthogenate (D609).

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅KOS₂ | [5] |

| Molecular Weight | 266.47 g/mol | [5] |

| Appearance | Crystalline solid | N/A |

| UV Absorption Max (λmax) | 300 nm | [6] |

| Stability | Aqueous solutions may degrade over time at 37°C. | [6] |

Table 2: In Vitro Inhibitory Activity

| Target Enzyme | Assay Type | Inhibitory Concentration | Reference |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | Enzyme activity assay | Ki = 6.4 µM | [7] |

| PC-PLC (pseudo-substrate p-NPP) | Enzyme activity assay | Ki = 8.8 µM | [8] |

| PC-PLC (diastereomers) | Enzyme activity assay | Ki = 13-17 µM | [9] |

| Sphingomyelin Synthase (SMS) | Cellular assay (Huh7 cells) | 23% inhibition at 300 µM | [7] |

| 50% inhibition at 600 µM | [7] | ||

| Group IV Cytosolic Phospholipase A2 (cPLA2) | Enzyme activity assay | Ki = 86.25 µM | [10] |

| Arachidonic acid release | IC₅₀ ≈ 375 µM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in D609 research.

Synthesis of Tricyclodecan-9-yl-Xanthogenate (D609)

While a detailed, step-by-step protocol for the synthesis of the final D609 product is not explicitly available in a single primary source, the general procedure involves the reaction of the precursor alcohol, tricyclodecan-9-ol, with carbon disulfide in the presence of a base. A general procedure for the synthesis of potassium xanthates from their corresponding alcohols is described below, based on the synthesis of D609 precursors.[11]

Materials:

-

Tricyclodecan-9-ol (as a mixture of stereoisomers or a specific isomer)

-

Potassium tert-butoxide (t-BuOK)

-

Carbon disulfide (CS₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve Tricyclodecan-9-ol in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture.

-

Add carbon disulfide dropwise to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The resulting potassium xanthate (D609) may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.

-

Purification can be achieved by recrystallization from an appropriate solvent system.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the tricyclic core and the presence of the xanthate group.[11]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[11]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S and C-O-C stretches of the xanthate moiety.

PC-PLC Activity Assay (Amplex Red)

This is a coupled enzymatic assay to measure PC-PLC activity.[2]

Principle:

-

PC-PLC hydrolyzes phosphatidylcholine (PC) to produce phosphocholine and diacylglycerol.

-

Alkaline phosphatase hydrolyzes phosphocholine to choline (B1196258).

-

Choline is oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂).

-

In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent product, resorufin, which can be measured spectrophotometrically.

Materials:

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Alkaline phosphatase

-

Phosphatidylcholine (PC) substrate

-

Reaction buffer (e.g., Tris-HCl)

-

D609 stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em ≈ 571/585 nm)

Procedure:

-

Prepare a working solution of the PC substrate in the reaction buffer.

-

Prepare a reaction mixture containing Amplex Red, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer.

-

In a 96-well plate, add the cell lysate or purified enzyme.

-

Add different concentrations of D609 or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the PC substrate solution.

-

Immediately add the Amplex Red reaction mixture.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at multiple time points or after a fixed incubation period (e.g., 30-60 minutes).

Sphingomyelin Synthase (SMS) Activity Assay

This assay measures the activity of SMS by quantifying the formation of a labeled product.[7]

Principle: SMS transfers a phosphocholine headgroup from phosphatidylcholine (PC) to a labeled ceramide analog (e.g., NBD-C6-ceramide) to produce a labeled sphingomyelin product. The product is then separated from the substrate by thin-layer chromatography (TLC) and quantified.

Materials:

-

Fluorescently labeled ceramide (e.g., NBD-C6-ceramide)

-

Phosphatidylcholine (PC)

-

Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Cell lysate or microsomal fraction containing SMS

-

D609 stock solution (in DMSO)

-

Lipid extraction solvents (chloroform/methanol)

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Fluorescence imager

Procedure:

-

Prepare a substrate mixture containing the labeled ceramide and PC.

-

In a reaction tube, add the cell lysate or microsomal fraction.

-

Add different concentrations of D609 or vehicle control.

-

Pre-incubate the mixture for a specified time at 37°C.

-

Initiate the reaction by adding the substrate mixture.

-

Incubate for 1-2 hours at 37°C.

-

Stop the reaction by adding chloroform/methanol to extract the lipids.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the labeled sphingomyelin from the labeled ceramide.

-

Visualize and quantify the fluorescent spots corresponding to the substrate and product using a fluorescence imager.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of D609 on cell viability.[12]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

-

Cells of interest

-

D609 stock solution (in DMSO)

-

Culture medium

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of D609 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at ~570 nm using a microplate reader.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the antiviral efficacy of D609.[13]

Principle: A confluent monolayer of host cells is infected with a virus in the presence of different concentrations of D609. The spread of the virus is restricted by a semi-solid overlay, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of D609 is a measure of its antiviral activity.

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

D609 stock solution

-

Culture medium (liquid and semi-solid overlay)

-

6-well or 12-well tissue culture plates

-

Staining solution (e.g., crystal violet)

-

Fixing solution (e.g., 10% formalin)

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of D609 in culture medium.

-

Prepare a virus dilution that will produce a countable number of plaques.

-

Pre-incubate the virus dilution with the D609 dilutions for 1 hour at 37°C.

-

Remove the culture medium from the cell monolayers and infect the cells with the virus/D609 mixtures.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of D609.

-

Incubate the plates for a period sufficient for plaque formation (days, depending on the virus).

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with the staining solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by D609 and a general workflow for its in vitro antiviral testing.

D609-Induced Apoptosis Signaling Pathway

Caption: D609 inhibits SMS and PC-PLC, leading to ceramide accumulation and apoptosis.

D609-Mediated Cell Cycle Arrest

Caption: D609 induces cell cycle arrest by increasing ceramide and inhibiting the Rb-E2F pathway.

Experimental Workflow for In Vitro Antiviral Testing of D609

Caption: Workflow for determining the in vitro antiviral activity of D609 using a plaque reduction assay.

Conclusion

Tricyclodecan-9-yl-xanthogenate (D609) is a versatile pharmacological agent with a well-defined mechanism of action centered on the inhibition of PC-PLC and SMS. This dual activity leads to profound changes in cellular lipid signaling, promoting apoptosis and cell cycle arrest while inhibiting pro-survival pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of D609 and its analogs in various disease contexts. Future research should focus on a more comprehensive physicochemical characterization of D609, detailed structural studies of its interactions with its target enzymes, and in vivo efficacy and safety profiling to translate the promising in vitro findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. D-609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Regulation of neural progenitor cell proliferation by D609: potential role for ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D609|cas 83373-60-8|DC Chemicals [dcchemicals.com]

- 8. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (D609) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Unveiling the Antioxidant Potential of D609: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted compound initially recognized for its antiviral and antitumoral properties, primarily attributed to its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).[1] However, a growing body of evidence illuminates a distinct and potent role for D609 as an antioxidant. This technical guide delves into the core antioxidant properties of D609, presenting its mechanisms of action, quantitative data from pertinent assays, detailed experimental protocols, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of D609's cytoprotective effects against oxidative stress.

Core Antioxidant Mechanisms of D609

D609's antioxidant capabilities are primarily rooted in its structural features, specifically the presence of a free thiol group, which allows it to function as a glutathione (B108866) (GSH) mimetic.[2][3][4] This mimicry is central to its ability to counteract reactive oxygen species (ROS) and mitigate oxidative damage.

1.1. Glutathione Mimetic and Redox Cycling:

D609 mimics the action of GSH, a critical intracellular antioxidant.[5] Its thiol group can be oxidized to form a disulfide, which is then regenerated back to its active thiol form by the enzyme glutathione reductase (GR) in an NADPH-dependent manner.[4][6] This cyclical process enables D609 to participate in the detoxification of ROS, including highly reactive hydroxyl radicals.[2]

1.2. Direct Scavenging of Reactive Oxygen Species (ROS):

D609 has been demonstrated to directly scavenge ROS, thereby reducing cellular oxidative load. Studies have shown its effectiveness in attenuating the accumulation of intracellular ROS induced by various stressors.[5]

1.3. Protection Against Lipid Peroxidation and Protein Oxidation:

A key consequence of oxidative stress is the damage to cellular macromolecules. D609 has been shown to significantly inhibit lipid peroxidation, a process where oxidants attack lipids in cell membranes, leading to cellular damage.[2][5] It also protects proteins from oxidative modifications.[5][7]

1.4. Modulation of Antioxidant Enzyme Activity:

Beyond its direct scavenging effects, D609 can also bolster the cell's endogenous antioxidant defense system. It has been observed to increase the activity of key antioxidant enzymes such as glutathione S-transferase (GST), glutathione peroxidase (GPx), and glutathione reductase (GR).[2][8] This enhancement of the cellular antioxidant machinery contributes to its overall protective effects.

Quantitative Data on Antioxidant Properties

While extensive research has been conducted on the qualitative antioxidant effects of D609, specific quantitative data such as IC50 values from standardized antioxidant assays are not widely reported in the readily available literature. The tables below are structured to accommodate such data as it becomes available through further research.

Table 1: Radical Scavenging Activity of D609

| Assay Type | Substrate | IC50 (µM) | Test System | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Data not available | Cell-free | |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Cell-free | |

| Hydroxyl Radical Scavenging | Fenton Reaction | Data not available | Cell-free |

Table 2: Inhibition of Lipid Peroxidation by D609

| Assay Type | Method | % Inhibition | D609 Concentration (µM) | Test System | Reference |

| TBARS | Thiobarbituric Acid Reactive Substances | Data not available | Cell culture/Tissue homogenates | ||

| MDA | Malondialdehyde measurement | Data not available | Cell culture/Tissue homogenates |

Table 3: Effect of D609 on Antioxidant Enzyme Activity

| Enzyme | Assay Method | Fold Increase in Activity | D609 Concentration (µM) | Test System | Reference |

| Glutathione S-Transferase (GST) | CDNB assay | Data not available | Gerbil brain | [2] | |

| Glutathione Peroxidase (GPx) | NADPH oxidation | Data not available | Gerbil brain | [2] | |

| Glutathione Reductase (GR) | NADPH oxidation | Data not available | Gerbil brain | [2] | |

| Superoxide Dismutase (SOD) | WST-1 assay | Data not available | AβPP/PS1 transgenic mice | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of D609's antioxidant properties.

3.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), the intensity of which is proportional to the level of ROS.

-

Protocol:

-

Plate cells in a suitable multi-well plate and allow them to adhere.

-

Treat cells with D609 at desired concentrations for a specified pre-incubation time.

-

Induce oxidative stress using a pro-oxidant agent (e.g., H₂O₂, amyloid-beta peptide).

-

Wash the cells with a serum-free medium.

-

Load the cells with 10 µM DCFH-DA in a serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

3.2. Lipid Peroxidation Assay (TBARS Assay)

-

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a red-colored complex that can be measured spectrophotometrically.

-

Protocol:

-

Prepare cell lysates or tissue homogenates from control and D609-treated samples.

-

To 100 µL of the sample, add 100 µL of SDS lysis solution and 2.5 mL of the TBA stock solution (containing TBA, acetic acid, and NaOH).

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice for 10 minutes to stop the reaction.

-

Centrifuge the samples at 3,000 rpm for 15 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

The concentration of TBARS is calculated using a standard curve prepared with MDA.

-

3.3. Glutathione Peroxidase (GPx) Activity Assay

-

Principle: This is an indirect assay that measures the activity of GPx by coupling it to the oxidation of NADPH by glutathione reductase (GR). GPx reduces an organic hydroperoxide using GSH, which is then regenerated by GR at the expense of NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx activity.

-

Protocol:

-

Prepare cell lysates or tissue homogenates.

-

Prepare a reaction mixture containing phosphate (B84403) buffer, EDTA, sodium azide, GR, GSH, and NADPH.

-

Add the sample to the reaction mixture and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding a substrate for GPx (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH oxidation.

-

Signaling Pathways and Experimental Workflows

4.1. D609-Mediated Glutathione Redox Cycle

D609 integrates into the cellular glutathione redox cycle, contributing to the detoxification of reactive oxygen species.

Caption: D609 participates in the glutathione redox cycle as a GSH mimetic.

4.2. Experimental Workflow for Assessing D609's Antioxidant Effects

A typical experimental workflow to investigate the antioxidant properties of D609 involves cell culture, treatment, induction of oxidative stress, and subsequent analysis of various oxidative stress markers.

Caption: A generalized workflow for studying the antioxidant effects of D609.

4.3. Putative Nrf2 Activation Pathway